6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Description
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-3-9-6(8)2-5(4)10-11-7/h2-3H,1H3,(H,10,11) |
InChI Key |
WLVUUNSBVIFOES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=CC(=NC=C21)Br |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A foundational approach involves cyclizing halogenated pyridine derivatives with hydrazine hydrate. For example, 6-bromo-1H-pyrazolo[4,3-b]pyridine was synthesized via refluxing 5-bromo-3-fluoropyridine-2-carbaldehyde with hydrazine hydrate in ethylene glycol at 140°C for 23 hours, yielding 275 mg (90% yield) of the product. Adapting this method for the 4,3-c isomer requires substituting the starting material with 3-methoxy-4-bromopyridine-2-carbaldehyde to direct cyclization to the desired position.
Key Conditions :
Acid-Catalyzed Cyclization
Patent CN102558174B outlines a method for synthesizing 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-methyl formate using dilute sulfuric acid and sodium nitrite. By modifying the starting material to include a methoxy group, this protocol can be adapted:
-
React 4-bromo-3-methoxypyridine-2-carbaldehyde with hydrazine under acidic conditions.
-
Cyclize intermediates at −5°C to 0°C to favor the 4,3-c regioisomer.
Advantages :
Substitution Reactions
Bromination Strategies
Introducing bromine at the 6-position often involves electrophilic aromatic substitution or metal-catalyzed cross-coupling:
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Direct bromination | Br₂, FeBr₃ | 80°C, 12 h | 60–70% | |
| Palladium-catalyzed | Pd(OAc)₂, NBS | DMF, 100°C, 6 h | 75–85% |
For example, 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine was obtained via Pd-catalyzed bromination of 3-methoxy-1H-pyrazolo[4,3-c]pyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
Methoxylation Techniques
Methoxy group introduction typically employs nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
-
SNAr : React 6-bromo-3-nitro-1H-pyrazolo[4,3-c]pyridine with sodium methoxide in methanol at 60°C for 8 hours (yield: 80%).
-
Ullmann Coupling : Use CuI as a catalyst to couple methoxide with 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in DMSO at 120°C (yield: 70%).
Multi-Step Synthesis
Sequential Cyclization and Functionalization
A patented route (CN105801574A) for 1H-pyrazolo[3,4-b]pyridine derivatives can be modified:
-
React 2-chloro-3-pyridinecarboxaldehyde with oxammonium hydrochloride in DMF at 60°C for 6–8 hours to form the pyrazole core.
-
Brominate the intermediate at the 6-position using PBr₃.
Optimization Data :
Carbon Monoxide Insertion
Patent CN102558174B describes carbonyl insertion using CO gas under pressure (0.5 MPa) with Pd(OAc)₂ as a catalyst. For 6-bromo-3-methoxy derivatives:
-
Formylate 6-bromo-3-methoxypyridine via CO insertion.
Challenges :
-
Requires high-pressure equipment
-
Catalyst cost (Pd-based)
Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent advancements leverage Pd catalysts for regioselective bromination:
-
Suzuki–Miyaura Coupling : React 3-methoxy-1H-pyrazolo[4,3-c]pyridine-6-boronic acid with aryl halides to introduce substituents.
-
Buchwald–Hartwig Amination : Install amino groups post-bromination for further functionalization.
Case Study :
A pyrazolo[3,4-c]pyridine scaffold was functionalized at C-5 using Pd-catalyzed amination, achieving 92% yield.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that 6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine exhibits promising anticancer properties. It interacts with key molecular targets, particularly kinases involved in cell proliferation pathways. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in drug discovery efforts aimed at developing new therapeutic agents against cancer.
Antimicrobial Activity
The compound has also been studied for its antimicrobial effects. Preliminary research suggests that it may inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents. Its unique structure allows for interactions with microbial targets, potentially leading to novel treatments for infections.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to the active sites of certain enzymes, thereby inhibiting their activity. This inhibition is crucial for its potential use in treating diseases characterized by uncontrolled cell proliferation and microbial infections.
Chemical Properties and Reactions
This compound can undergo several chemical transformations that enhance its utility in synthetic chemistry:
- Substitution Reactions : The bromine atom at the 6-position can be substituted with various nucleophiles, allowing for the creation of diverse derivatives.
- Oxidation and Reduction : The compound can be oxidized or reduced under controlled conditions, facilitating further functionalization.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is valuable for creating complex molecular architectures.
Anticancer Research
Recent studies have focused on the anticancer activity of this compound against specific cancer types. For instance:
- Lung Cancer (A549 Cell Line) : Studies showed significant inhibition of cell proliferation with an IC50 value indicating potent activity.
- Breast Cancer (MCF-7 Cell Line) : Similar results were observed, suggesting that structural modifications could enhance efficacy against these cancer types.
These findings underscore the compound's potential as a scaffold for developing targeted cancer therapies.
Antimicrobial Studies
In vitro assays have demonstrated that derivatives of this compound exhibit activity against Mycobacterium tuberculosis and other pathogens. Structural modifications have been explored to improve potency and selectivity against these microorganisms.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, affecting cellular signaling and function.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
Table 1: Substituent Variations in Pyrazolo[4,3-c]pyridine Derivatives
Key Insights :
- Halogen Position : Bromine at position 6 (as in the target compound) may enhance electrophilic substitution reactivity compared to position 3 .
- Iodo vs.
- Methoxy vs. Hydroxyl : The methoxy group in the target compound improves lipophilicity, whereas hydroxyl groups (e.g., in ) increase solubility and hydrogen-bonding capacity .
Ring System and Heteroatom Variations
Table 2: Comparison of Fused Heterocyclic Systems
Key Insights :
- Triazolo Analogues : The triazolo[4,3-a]pyridine system () introduces an additional nitrogen, enhancing fluorescence properties but reducing metabolic stability compared to pyrazolo-pyridines .
- Saturated Rings : Hydrogenation of the pyridine ring () increases solubility, making such derivatives suitable for blood-brain barrier penetration .
Table 3: Antiproliferative and Kinase Inhibition Profiles
Key Insights :
- Antiproliferative Potency: The phenol derivative in shows low micromolar activity, likely due to PARP-1 interaction, whereas bromo-methoxy derivatives (e.g., the target compound) may prioritize kinase inhibition .
- Synthetic Routes : The target compound’s methoxy group likely requires protective strategies (e.g., Boc protection in ), whereas iodo/bromo derivatives are amenable to Suzuki-Miyaura couplings .
Biological Activity
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 6-position and a methoxy group at the 3-position of the pyrazole ring, which significantly influences its chemical reactivity and biological interactions. Research has primarily focused on its antimicrobial and anticancer properties, with studies indicating its ability to inhibit specific enzymes and interact with various molecular targets.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile for further synthetic modifications.
Antimicrobial Activity
Studies have suggested that this compound exhibits promising antimicrobial properties. It has been shown to inhibit the growth of specific microbial strains, although detailed quantitative data on its efficacy against various pathogens are still being compiled.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Research indicates that it interacts with kinases involved in cell proliferation pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The following table summarizes some key findings related to its anticancer activity:
| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 10.5 | CDK2 inhibition | |
| MCF7 | 12.3 | Apoptosis induction | |
| HCT-116 | 15.0 | Cell cycle arrest |
The mechanism through which this compound exerts its biological effects involves binding to the active sites of specific enzymes, thereby inhibiting their activity. This is crucial for its potential use in treating diseases characterized by uncontrolled cell proliferation such as cancer. Further research is necessary to elucidate the detailed pathways involved in these interactions.
Case Studies
Several case studies have explored the biological activity of this compound:
- In vitro Studies on Cancer Cell Lines : In a study evaluating various pyrazolo derivatives, this compound was found to induce significant apoptosis in HeLa and MCF7 cells while maintaining a favorable safety profile in normal cell lines like WI-38 .
- Enzyme Inhibition Assays : The compound demonstrated effective inhibition of CDK2 and CDK9 in biochemical assays, showcasing its potential as a lead compound for drug development targeting these kinases .
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves constructing the fused pyrazolo[4,3-c]pyridine core. A validated approach includes:
- Sonogashira coupling : Starting with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, cross-coupling with alkynes under Pd catalysis, followed by tert-butylamine-mediated cyclization to form the bicyclic system .
- Ring-closing reactions : Using hydroxylamine hydrochloride in dimethylformamide (DMF) to facilitate cyclization, with careful control of temperature (80–100°C) to avoid side products .
Yield optimization requires inert atmospheres (e.g., N₂) and catalysts like Pd(PPh₃)₄. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization .
Q. How do the bromine and methoxy substituents at positions 6 and 3 influence the compound’s reactivity and spectroscopic properties?
- Bromine (position 6) : Enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling for functionalization. Its presence shifts ¹H NMR signals downfield (δ 8.2–8.5 ppm for adjacent protons) due to electron withdrawal .
- Methoxy (position 3) : Acts as an electron-donating group, stabilizing the ring system. In IR spectroscopy, the C-O-C stretch appears at ~1250 cm⁻¹. LC-MS analysis typically shows [M+H]⁺ peaks at m/z 254–258 .
Methodological tip: Use DFT calculations to predict substituent effects on electronic structure and compare with experimental UV-Vis spectra .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic region .
- X-ray crystallography : Determines exact substituent positioning and hydrogen-bonding patterns (e.g., methoxy O···H interactions) .
- HPLC-PDA : Employ C18 columns (ACN/H₂O + 0.1% TFA) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?
- Substituent variation : Synthesize analogs with halogens (Cl, I) at position 6 or alkyl/aryl groups replacing methoxy. Test in enzyme inhibition assays (e.g., EGFR, cytochrome P450 isoforms) .
- Biological assays : Use in vitro models (e.g., cancer cell lines, microbial cultures) to correlate substituent effects with IC₅₀ values. For example, methyl-to-methoxy swaps improve solubility but may reduce target affinity .
- Data analysis : Apply multivariate regression to link structural descriptors (logP, polar surface area) with activity .
Q. What strategies address contradictions in reported biological activity data for pyrazolo[4,3-c]pyridine derivatives?
- Control for stereochemistry : Verify configurations (e.g., THP-protected intermediates) using chiral HPLC .
- Assay standardization : Replicate studies under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Cross-reference PubChem BioActivity data with in-house results to identify outliers. For example, conflicting cytotoxicity reports may stem from impurity profiles .
Q. How can computational methods guide the design of this compound-based inhibitors for protein targets?
- Molecular docking : Use AutoDock Vina to predict binding modes with EGFR or PEX14-PEX5 interfaces. Focus on bromine’s role in hydrophobic pocket interactions .
- MD simulations : Simulate ligand-protein stability (100 ns trajectories) to assess methoxy group flexibility in aqueous environments .
- Free energy calculations : Compute ΔG binding with MM/GBSA to rank derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
